molecular formula C8H5N3S B1380788 5-Aminobenzo[d]thiazole-2-carbonitrile CAS No. 1513212-02-6

5-Aminobenzo[d]thiazole-2-carbonitrile

Cat. No.: B1380788
CAS No.: 1513212-02-6
M. Wt: 175.21 g/mol
InChI Key: SSDGOGCJUKOOHE-UHFFFAOYSA-N
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Description

5-Aminobenzo[d]thiazole-2-carbonitrile is a heterocyclic compound with the molecular formula C8H5N3S It is characterized by the presence of an amino group at the 5-position, a thiazole ring, and a nitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminobenzo[d]thiazole-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzonitrile with thiourea under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a condensing agent such as bromine or phosphorus oxychloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is often considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Aminobenzo[d]thiazole-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Nitrobenzo[d]thiazole derivatives.

    Reduction: 5-Aminobenzo[d]thiazole-2-amine.

    Substitution: N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

5-Aminobenzo[d]thiazole-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Aminobenzo[d]thiazole-2-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The nitrile group can form hydrogen bonds with amino acid residues, while the thiazole ring can engage in π-π interactions with aromatic residues. These interactions can disrupt the normal function of the enzyme, leading to its inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminobenzo[d]thiazole-5-carbonitrile
  • 5-Aminobenzo[d]thiazole-2-carboxylic acid
  • 5-Aminobenzo[d]thiazole-2-sulfonamide

Uniqueness

Compared to its analogs, 5-Aminobenzo[d]thiazole-2-carbonitrile is unique due to the presence of the nitrile group at the 2-position, which imparts distinct reactivity and biological activity. The nitrile group can participate in a variety of chemical transformations, making this compound a versatile intermediate in synthetic chemistry. Additionally, its potential bioactivity makes it a valuable candidate for drug discovery and development.

Properties

IUPAC Name

5-amino-1,3-benzothiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3S/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSDGOGCJUKOOHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C(S2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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